(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
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Description
(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one is a useful research compound. Its molecular formula is C17H19ClO5 and its molecular weight is 338.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Non‐iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
Researchers have developed a method for the asymmetric synthesis of C15 polyketide spiroketals, showcasing high stereo- and enantioselectivity. Spiroketals derived from these processes were tested for cytotoxicity against marine P388 lymphocytic leukemia and six human cancer cell lines, indicating potential in cancer cell growth inhibition research (Meilert, Pettit, & Vogel, 2004).
Synthesis of Cyclopentane Derivatives
Another study focused on synthesizing a new 1,2,3,4-functionalized cyclopentane, contributing to the development of complex molecular architectures for potential applications in medicinal chemistry and materials science (Gimazetdinov, Loza, Al’mukhametov, & Miftakhov, 2016).
Chiral Resolution and Absolute Configuration Determination
The research on the chiral resolution and absolute configuration determination of 2-alkanols using a cyclopenta[b]furan derivative highlights its application in stereochemical analysis, crucial for understanding biological activity and developing pharmaceuticals (Nemoto, Tsutsumi, Yuzawa, Peng, Zhong, Xie, Miyoshi, Suzuki, & Shibuya, 2004).
Haloiminolactonization and Tandem Rearrangement Studies
Investigations into the haloiminolactonization of cyclopentene α,α-dichlorocarboxamides and the tandem rearrangement of iminolactones into epoxylactones provide insights into novel synthetic pathways that could be applied in organic synthesis and drug discovery (Valiullina, Akhmet’yanova, Ivanova, Erastov, Meshcheryakova, & Miftakhov, 2015).
Asymmetric Synthesis for Cyclopentanoids
A novel asymmetric synthesis approach for a key building block in cyclopentanoids demonstrates the potential for creating enantiomerically pure compounds, essential for pharmaceutical applications and the study of biological mechanisms (Zanoni, Porta, Brunoldi, & Vidari, 2006).
properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2/b5-4+/t11-,13-,14-,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPCWNVUFFTIJ-AVMWIMHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/[C@H](COC3=CC(=CC=C3)Cl)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one |
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